molecular formula C11H12BrNO4S B8510612 Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Cat. No.: B8510612
M. Wt: 334.19 g/mol
InChI Key: OIKXBNRYTNFGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate is a useful research compound. Its molecular formula is C11H12BrNO4S and its molecular weight is 334.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO4S

Molecular Weight

334.19 g/mol

IUPAC Name

methyl 4-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate

InChI

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-4-3-8(12)7-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3

InChI Key

OIKXBNRYTNFGGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCCS2(=O)=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of methyl 2-amino-4-bromobenzoate (5 g), triethylamine (5.73 mL), methylene chloride (39 mL) was added 3-chloropropanesulfonyl chloride (3.44 mL) under ice-cooling, and the mixture was stirred at room temperature. Water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with diluted hydrochloric acid and saturated brine, and the solvent was evaporated. To the residue were added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.9 mL) and DMF (29 mL), and the mixture was stirred at room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with diluted hydrochloric acid and saturated brine, and the solvent was evaporated. To the residue was added isopropyl ether, and the precipitated solid was collected by filtration to give the title compound (5.045 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-amino-4-bromobenzoate (5 g) and triethylamine (5.73 mL) were dissolved in methylene chloride (39 mL), 3-chloropropane-1-sulfonyl chloride (3.44 mL) was added under ice-cooling, and the mixture was stirred at room temperature. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with chloroform. The organic layer was washed with dilute hydrochloric acid and saturated brine, and the solvent was evaporated. To the obtained residue were added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)(3.9 mL) and N,N-dimethylformamide (29 mL), and the mixture was stirred at room temperature. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid and saturated brine, and the solvent was evaporated. To the obtained residue was added diisopropyl ether, and the precipitate was collected by filtration to give the title compound (5.05 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using methyl 2-amino-4-bromobenzoate (5 g) and 3-chloropropane-1-sulfonyl chloride (3.44 mL) and by the reaction and treatment in the same manner as in Preparation Example 17, the title compound (5.32 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two

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